ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate
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Description
Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H14ClN3O4S2 and its molecular weight is 459.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to predict the exact biochemical pathways it might affect. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Biological Activity
Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of thiazole and quinazoline derivatives. The synthetic route typically includes:
- Formation of Thiazole Ring : Utilizing appropriate thioamide precursors.
- Quinazoline Fusion : Achieved through cyclization reactions involving substituted aromatic aldehydes.
- Final Esterification : The benzoate moiety is introduced via esterification with ethyl alcohol.
The synthesis pathway can be summarized as follows:
Anticancer Properties
Recent studies have assessed the cytotoxicity of this compound against various tumor cell lines. The compound demonstrated significant inhibitory effects on several human cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In vitro assays indicated that the compound's cytotoxicity was comparable to known chemotherapeutic agents, with IC50 values in the micromolar range. Notably, it showed no toxicity towards normal cells, suggesting a favorable therapeutic index.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 10 | High |
HCT-116 | 15 | High |
PC-3 | 12 | High |
The mechanism by which ethyl 4-(8-chloro-5-oxo...) exerts its anticancer effects appears to involve:
- Inhibition of Kinases : The compound has been shown to modulate the activity of various kinases such as DYRK1A and GSK-3β, which are implicated in cell cycle regulation and apoptosis.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptotic cell death in sensitive cancer cell lines.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, preventing their proliferation.
Case Studies
Several case studies highlight the biological activity of similar thiazoloquinazoline derivatives:
-
Study on Thiazolo[5,4-f]quinazoline Derivatives :
- Investigated their effects on DYRK family kinases.
- Found that modifications in structure significantly impacted kinase inhibition and subsequent anticancer activity.
-
Research on Novel Thiazole-Fused Compounds :
- Analyzed cytotoxicity against a panel of tumor cell lines.
- Results indicated that specific structural modifications enhanced anticancer efficacy without increasing toxicity to normal cells.
Properties
IUPAC Name |
ethyl 4-[(8-chloro-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S2/c1-2-28-19(27)10-3-6-12(7-4-10)22-18(26)15-16-23-17(25)13-8-5-11(21)9-14(13)24(16)20(29)30-15/h3-9H,2H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXYYOUPQOOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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